molecular formula C15H11BrClNO2S B1669129 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone CAS No. 388604-55-5

2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone

Cat. No. B1669129
CAS RN: 388604-55-5
M. Wt: 384.7 g/mol
InChI Key: KEGQNJITMFBVAC-UHFFFAOYSA-N
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Description

CK548 is a novel inhibitor of actin-related protein (Arp)2/3 complex by inserting into the hydrophobic core of Arp3 and altering its conformation.

Scientific Research Applications

Inhibition of Actin-Related Protein (Arp)2/3 Complex

CK-548 is known to inhibit the activity of the actin-related protein (Arp)2/3 complex . It does this by inserting into the hydrophobic core of Arp3 and altering its conformation . This inhibition can be useful in studying the role of the Arp2/3 complex in various cellular processes.

Study of Viral Infections

CK-548 can be used in the study of viral infections. For example, it has been used in research on the Japanese encephalitis virus . The virus exploits distinct pathways depending on the cell type, and CK-548 can help in understanding these mechanisms.

Research on Cell Motility

The Arp2/3 complex, which CK-548 inhibits, plays a crucial role in cell motility . Therefore, CK-548 can be used in research to understand the mechanisms of cell movement and how it is regulated.

Investigation of Multinucleated Giant Cells

CK-548 has been used in studies investigating the transition of podosomes into zipper-like structures in macrophage-derived multinucleated giant cells . This can provide insights into the formation and function of these cells.

Role in Cytoskeleton Dynamics

The Arp2/3 complex is a key regulator of the actin cytoskeleton, and its inhibition by CK-548 can be used to study cytoskeleton dynamics .

Potential Therapeutic Applications

Given its ability to inhibit the Arp2/3 complex, CK-548 may have potential therapeutic applications. However, more research is needed in this area .

Mechanism of Action

Target of Action

CK548 primarily targets the actin-related protein 2/3 (Arp2/3) complex . The Arp2/3 complex plays a key role in controlling eukaryotic cell motility by nucleating new branches in actin filaments . This process is tightly regulated by activating factors such as ATP and WASp-family proteins .

Mode of Action

CK548 interacts with the Arp2/3 complex by inserting into the hydrophobic core of Arp3 and altering its conformation . This interaction inhibits the ability of the Arp2/3 complex to nucleate actin filaments . CK548 appears to block the movement of Arp2 and Arp3 into their active conformation .

Biochemical Pathways

CK548 affects the actin-remodeling pathway involving Rac1, PIP5K1-α, and Arp3 . This pathway is essential for infection by pathogenic alphaviruses . Inhibition of the Arp2/3 complex by CK548 can lead to changes in the actin cytoskeleton, affecting cellular processes such as cell motility and intracellular trafficking .

Pharmacokinetics

Factors such as solubility, permeability, metabolic stability, and elimination rates would influence how CK548 is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of CK548’s action primarily involve changes in the actin cytoskeleton. CK548 inhibits the formation of actin filament comet tails by Listeria and podosomes by monocytes . In the context of viral infections, CK548 can interfere with the trafficking of viral components across the cell, inhibiting viral infection .

properties

IUPAC Name

2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGQNJITMFBVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402686
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone

CAS RN

388604-55-5
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-548
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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